N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Research has explored the synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes, involving compounds structurally related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide. These studies focus on understanding the formation and structure of complex cyclic oligomers (Nagarajan, Ka, & Lee, 2001).
Photovoltaic Applications
- Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and used in dye-sensitized solar cells. This research is significant in improving solar energy-to-electricity conversion efficiency, relevant to the broader field of renewable energy technologies (Kim et al., 2011).
Color-Forming Applications
- Compounds with furan and thiophene substitutions have been synthesized for use in color-forming applications. These compounds, similar in structure to this compound, develop colors in specific media, which is significant for imaging and printing technologies (Katritzky et al., 1997).
Organic Chemistry and Catalysis
- Research in organic chemistry has focused on the synthesis of various heterocyclic compounds using furan and thiophene as core elements. These studies contribute to a better understanding of organic synthesis processes and catalytic mechanisms, which can be applied in pharmaceutical and chemical industries (Gupta & Ravikanth, 2004).
Biomaterial Synthesis
- 2,5-Bis(hydroxymethyl)furan, a component structurally related to the compound , has been utilized in the enzymatic synthesis of novel biobased polyesters. This research is pivotal for the development of sustainable and environmentally friendly materials (Jiang et al., 2014).
Antiviral Research
- Furan-carboxamide derivatives, which share structural similarities with the compound , have been studied as novel inhibitors of lethal H5N1 influenza A viruses. This research is crucial for the development of new antiviral drugs (Yongshi et al., 2017).
Mechanism of Action
Furan and Thiophene Rings
The compound contains furan and thiophene rings . These are heterocyclic compounds that are widely used in organic synthesis and have been found in numerous biologically active compounds. They can participate in various chemical reactions and can interact with different biological targets.
Benzamide Group
The compound also contains a benzamide group. Benzamides are a class of compounds that have been associated with various biological activities, including interactions with enzymes and receptors .
Suzuki–Miyaura Coupling
The compound might be synthesized using the Suzuki–Miyaura coupling , a widely-used method for forming carbon-carbon bonds. This method is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-13-5-6-14(2)16(10-13)18(21)20-12-19(22,15-7-9-24-11-15)17-4-3-8-23-17/h3-11,22H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUSXXUHKRAGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.